molecular formula C19H17N3O2 B2583453 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one CAS No. 1172537-56-2

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2583453
CAS No.: 1172537-56-2
M. Wt: 319.364
InChI Key: WDGIGRWIRVNYFI-UHFFFAOYSA-N
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Description

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzohydrazide with an appropriate nitrile oxide can yield the 1,2,4-oxadiazole ring . This intermediate can then be coupled with a pyrrolidin-2-one derivative through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .

Mechanism of Action

The mechanism of action of 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives and pyrrolidin-2-one derivatives. Examples include:

Uniqueness

What sets 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the 4-methylphenyl group can enhance its binding affinity to certain targets compared to other derivatives .

Properties

IUPAC Name

4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-7-9-14(10-8-13)19-20-18(21-24-19)15-11-17(23)22(12-15)16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGIGRWIRVNYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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